Cas no 1154909-71-3 (1-(3-Hydroxypiperidin-1-yl)pentan-1-one)

1-(3-Hydroxypiperidin-1-yl)pentan-1-one is a synthetic organic compound featuring a piperidine core substituted with a hydroxyl group at the 3-position and a pentanoyl moiety at the 1-position. This structure imparts versatility in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. The hydroxyl group enhances solubility and reactivity, facilitating further functionalization, while the ketone group offers a site for nucleophilic addition or reduction. Its well-defined stereochemistry and stability under standard conditions make it a reliable building block for medicinal chemistry applications, including the synthesis of potential therapeutic agents targeting neurological or metabolic pathways.
1-(3-Hydroxypiperidin-1-yl)pentan-1-one structure
1154909-71-3 structure
Product Name:1-(3-Hydroxypiperidin-1-yl)pentan-1-one
CAS No:1154909-71-3
MF:C10H19NO2
MW:185.26336312294
CID:5073332
Update Time:2025-06-09

1-(3-Hydroxypiperidin-1-yl)pentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-hydroxypiperidin-1-yl)pentan-1-one
    • 1-(3-Hydroxypiperidin-1-yl)pentan-1-one
    • Inchi: 1S/C10H19NO2/c1-2-3-6-10(13)11-7-4-5-9(12)8-11/h9,12H,2-8H2,1H3
    • InChI Key: CQEBDVIXZXMJBL-UHFFFAOYSA-N
    • SMILES: OC1CN(C(CCCC)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • XLogP3: 1
  • Topological Polar Surface Area: 40.5

1-(3-Hydroxypiperidin-1-yl)pentan-1-one Pricemore >>

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H126351-100mg
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$ 95.00 2022-06-04
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Additional information on 1-(3-Hydroxypiperidin-1-yl)pentan-1-one

1-(3-Hydroxypiperidin-1-yl)pentan-1-one: A Comprehensive Overview

1-(3-Hydroxypiperidin-1-yl)pentan-1-one (CAS No. 1154909-71-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as HPP, is characterized by its unique chemical structure, which includes a hydroxypiperidine moiety and a pentanone backbone. The combination of these structural elements endows HPP with a range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 1-(3-Hydroxypiperidin-1-yl)pentan-1-one can be represented as C9H17NO2. The presence of the hydroxyl group on the piperidine ring and the ketone functional group in the pentane chain contributes to its distinct physicochemical properties. These properties include solubility, stability, and reactivity, which are crucial for its potential use in drug development.

In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of HPP. One of the most notable findings is its role as a modulator of various signaling pathways. Studies have shown that HPP can interact with specific receptors and enzymes, leading to the modulation of cellular processes such as inflammation, pain perception, and neuroprotection.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of HPP. The researchers found that HPP effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that HPP could be a potential candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory effects, HPP has also shown promise in pain management. A preclinical study conducted by a team at the University of California, San Francisco, demonstrated that HPP exhibited potent analgesic activity in rodent models of neuropathic pain. The mechanism underlying this effect is believed to involve the modulation of nociceptive pathways and the inhibition of pain-related neurotransmitters.

In addition to its anti-inflammatory and analgesic properties, HPP has been explored for its neuroprotective effects. Research published in Neuropharmacology in 2023 reported that HPP protected neuronal cells from oxidative stress-induced damage. The study found that treatment with HPP significantly reduced the levels of reactive oxygen species (ROS) and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

The potential therapeutic applications of HPP extend beyond these areas. Ongoing clinical trials are evaluating its efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These trials aim to provide further insights into the safety and effectiveness of HPP in human subjects.

In terms of pharmacokinetics, studies have shown that HPP exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a moderate half-life, which allows for once-daily dosing regimens. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine.

The safety profile of HPP has also been extensively evaluated. Preclinical toxicology studies have demonstrated that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human populations.

In conclusion, 1-(3-Hydroxypiperidin-1-yl)pentan-1-one (HPP), CAS No. 1154909-71-3, is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that HPP will play an increasingly important role in the treatment of various diseases.

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